molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2

5,6-dichloro-1H-benzo[d]imidazol-2-amine

Cat. No.: B048737
CAS No.: 18672-03-2
M. Wt: 202.04 g/mol
InChI Key: HAADRTMPUSJNOI-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-o-phenylenediamine with formic acid or formamide . The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzimidazoles.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

5,6-Dichloro-1H-benzo[d]imidazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

5,6-dichloro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADRTMPUSJNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332776
Record name 2-Amino-5,6-dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-03-2
Record name 2-Amino-5,6-dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A modified procedure of the procedure described by Leonard, N. J., et al., J. Am. Chem. Soc. 69:2459 (1947), was followed. Cyanogen bromide (136.6 g, 1.3M, 260 mL of a 5M solution in CH3CN from) was added to a solution of MeOH (250 mL) in H2O (1500 mL). 4,5- Dichloro-1,2-phenylenediamine (available commercially from Aldrich Chemical Company) (222.4 g, 1.26M) was then added in five portions, as the initial reaction is exothermic. The reaction mixture was stirred without heating for 80 hr. then treated with activated charcoal (5 g). The 80 hr time period was for convenience alone, since the reaction is probably complete within 24 hr. After stirring for two hrs, the reaction mixture was filtered through Celite. The filter cake was washed with MeOH (250 mL) and H2O (750 mL) and the filter cake was discarded. The filtrate was diluted with H2O (1.5 L), adjusted to pH 10 with conc. NH4OH (1750 mL) and then allowed to stand overnight at 5° C. The precipitate (yellow leaflets) was collected by filtration, washed with H2O and then dried under reduced pressure at 50° C. for 60 hr. Crude yield: 265 g. This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4. MP: 264°-266° C. TLC: Rf =0.22 (CHCl3 -MeOH), 10:1; SiO2). See Homer, J. K. et al., J. Med. Chem. 11:946-949 (1968), lit. MP: 260°-262° C. As an alternative, the crude material is dissolved in absolute ethanol, treated with activated charcoal, and the solution diluted with an equal volume of H2O and stored at 5° C. for 18-24 hr.
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Synthesis routes and methods II

Procedure details

A modified procedure of the procedure described by Leonard, N. J., et al., J. Am. Chem. Sec. 69:2459 (1947), was followed. Cyanogen bromide (136.6 g, 1.3M, 260 mL of a 5M solution in CH3CN from) was added to a solution of MeOH (250 mL) in H2O (1500 mL). 4,5-Dichloro-1,2-phenylenediamine (available commercially from Aldrich Chemical Company) (222.4 g, 1.26M) was then added in five portions, as the initial reaction is exothermic. The reaction mixture was stirred without heating for 80 hr. then treated with activated charcoal (5 g). The 80 hr time period was for convenience alone, since the reaction is probably complete within 24 hr. After stirring for two hrs, the reaction mixture was filtered through Celite. The filter cake was washed with MeOH (250 mL) and H2O (750 mL) and the filter cake was discarded. The filtrate was diluted with H2O (1.5 L), adjusted to pH 10 with conc. NH4OH (1750 mL) and then allowed to stand overnight at 5° C. The precipitate (yellow leaflets) was collected by filtration, washed with H2O and then dried under reduced pressure at 50° C. for 60 hr. Crude yield: 265 g. This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4. MP: 264°-266° C. TLC: Rf =0.22 (CHCl3 --MeOH), 10:1; SiO2). See Horner, J. K. et al., J. Med. Chem. 11:946-949 (1968), lit. MP: 260°-262° C. As an alternative, the crude material is dissolved in absolute ethanol, treated with activated charcoal, and the solution diluted with an equal volume of H2O and stored at 5° C. for 18-24 hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-dichloro-1H-benzo[d]imidazol-2-amine
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Reactant of Route 4
5,6-dichloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 5
5,6-dichloro-1H-benzo[d]imidazol-2-amine
Reactant of Route 6
5,6-dichloro-1H-benzo[d]imidazol-2-amine

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